molecular formula C13H9IN2S B8644335 3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6

3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8644335
CAS RN: 923583-56-6
M. Wt: 352.20 g/mol
InChI Key: NVRUNNXKDBECGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9IN2S and its molecular weight is 352.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

923583-56-6

Product Name

3-Iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C13H9IN2S

Molecular Weight

352.20 g/mol

IUPAC Name

3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

NVRUNNXKDBECGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 (135 mg, 0.60 mmol) in DMF (1.5 mL) was added solid KOH (124 mg, 2.21 mmol) and the reaction mixture stirred for 20 min. Iodine (167 mg, 0.66 mmol) was then added and the stirring continued for 40 min. A mixture of water (8.8 mL) and sat. aq. Na2S2O3 (1.3 mL) was added rapidly, and the resulting solid filtered off, washed with water (2×) and dried in vacuum to give iodide 3 as a creamy solid (205 mg, 98%); 1H NMR (400 MHz, CDCl3+2 drops CD3OD) δ 7.10-7.30 (m, 5H), 7.45 (s, 1H), 7.94 (d, J=2.0 Hz, 1H), 8.35 (d, J=1.9 Hz, 1H).
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.8 mL
Type
solvent
Reaction Step Three
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.